molecular formula C6H4BrCl2N B2372107 3-Bromo-2,6-dichloro-4-methylpyridine CAS No. 1935951-83-9

3-Bromo-2,6-dichloro-4-methylpyridine

Cat. No. B2372107
M. Wt: 240.91
InChI Key: GWIKWGBKSWHTOX-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-4-methylpyridine is a chemical compound used as a building block in various chemical reactions . It has a molecular weight of 240.91 .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,6-dichloro-4-methylpyridine is 1S/C6H4BrCl2N/c1-3-2-4 (8)10-6 (9)5 (3)7/h2H,1H3 . This indicates that the molecule consists of a pyridine ring with bromo, dichloro, and methyl substituents.


Physical And Chemical Properties Analysis

3-Bromo-2,6-dichloro-4-methylpyridine is a solid at room temperature .

Scientific Research Applications

Applications of 3-Bromo-2,6-dichloro-4-methylpyridine in Scientific Research

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of Schiff base compounds, like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, characterized by various techniques including IR spectra and X-ray diffraction. The molecule exhibits a trans configuration about the C=N double bond with antibacterial activities noted in preliminary biological tests (Wang et al., 2008).

Halogen Atom Migration Studies

  • Research on halogen atom migration in derivatives of dihydroxypyridine has been conducted, showcasing the transformation of 3-bromo-2,4-dihydroxypyridine to other halogenated derivatives, indicating the compound's utility in studying halogen atom dynamics in chemical structures (Hertog & Schogt, 2010).

Studies on Molecular Structure and Spectroscopic Behavior

  • The structural and spectroscopic properties of adducts involving derivatives of 3-methylpyridine have been investigated, showing the complex nature and potential applications of these compounds in understanding molecular interactions and spectroscopic analysis (Majerz et al., 1993).

Halogen/Halogen Displacement Studies

  • Research involving silyl-mediated halogen/halogen displacement in pyridines and other heterocycles has been conducted, demonstrating the compound's role in understanding chemical reactions involving halogen displacement (Schlosser & Cottet, 2002).

Pyridyne Precursor Development

  • The compound has been developed as a practical 2,3-pyridyne precursor, showing its significance in the field of organic synthesis and chemical reaction studies (Walters et al., 1992).

Safety And Hazards

3-Bromo-2,6-dichloro-4-methylpyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,6-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-2-4(8)10-6(9)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIKWGBKSWHTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dichloro-4-methylpyridine

CAS RN

1935951-83-9
Record name 3-bromo-2,6-dichloro-4-methylpyridine
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